3,4-Dichloro-2,6-difluoropyridine
Description
3,5-Dichloro-2,6-difluoropyridine (CAS 698-51-1) is a halogenated pyridine derivative characterized by chlorine substituents at the 3 and 5 positions and fluorine atoms at the 2 and 6 positions. This compound is a key intermediate in agrochemical synthesis, particularly for herbicides like Fluroxypyr . Its structural features—such as electron-withdrawing halogens and aromatic stability—make it reactive in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
3,4-dichloro-2,6-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F2N/c6-2-1-3(8)10-5(9)4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQQJYGXEIQLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741638 | |
| Record name | 3,4-Dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52208-53-4 | |
| Record name | 3,4-Dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions often require anhydrous conditions to prevent side reactions and ensure high yields.
Industrial Production Methods: In industrial settings, the production of 3,4-Dichloro-2,6-difluoropyridine may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques and catalysts can further optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed:
Scientific Research Applications
3,4-Dichloro-2,6-difluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2,6-difluoropyridine is primarily related to its ability to interact with biological targets through halogen bonding and other non-covalent interactions. The presence of electron-withdrawing halogen atoms enhances its binding affinity to specific molecular targets, such as enzymes and receptors . These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS 2840-00-8)
- Structure: Differs by an amino group (-NH₂) at the 4 position.
- Properties: White to light yellow crystalline powder; enhanced nucleophilicity due to the amino group.
- Applications : Intermediate for Fluroxypyr Ethyl Ester and Fluroxypyr, which are broadleaf herbicides .
- Reactivity: The amino group enables further functionalization (e.g., acylation, diazotization), unlike the parent compound.
b. 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5)
- Structure : Additional fluorine at the 4 position.
- Properties : Higher electronegativity and reduced steric hindrance compared to 3,5-dichloro-2,6-difluoropyridine.
- Synthesis : Likely derived from perfluorinated pyridines via selective dehalogenation or halogen exchange .
- Applications: Potential use in pharmaceuticals due to increased stability from trifluorination.
c. 2,3-Dichloropyridine (CAS 2402-77-9)
- Structure : Chlorines at 2 and 3 positions; lacks fluorine substituents.
- Properties : Melting point 65–67°C; less electronegative than fluorinated analogues.
- Reactivity : Prone to electrophilic aromatic substitution due to reduced electron withdrawal .
d. 3-Bromo-2,6-difluoropyridine
- Structure : Bromine replaces chlorine at the 3 position.
- Properties : Higher molecular weight (197.99 g/mol vs. 198.99 g/mol for 3,5-dichloro-2,6-difluoropyridine); bromine enhances leaving-group ability in cross-coupling reactions.
- Safety : Classified as a serious hazard (major injury risk without prompt action) due to bromine’s toxicity .
Physical and Chemical Properties
Biological Activity
3,4-Dichloro-2,6-difluoropyridine is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. This article explores its biological activity, including its mechanism of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
3,4-Dichloro-2,6-difluoropyridine is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a pyridine ring. The molecular formula is CClFN, and its molecular weight is 195.01 g/mol. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets.
The biological activity of 3,4-dichloro-2,6-difluoropyridine can be attributed to its ability to interact with various enzymes and receptors in biological systems. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways associated with mood regulation and cognitive functions.
Biological Activity Data
The following table summarizes the biological activities reported for 3,4-dichloro-2,6-difluoropyridine:
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) demonstrated that 3,4-dichloro-2,6-difluoropyridine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2021) explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with 3,4-dichloro-2,6-difluoropyridine led to a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.
- Neuropharmacological Studies : A recent investigation into the neuropharmacological effects revealed that the compound modulates serotonin receptors, which could implicate it in mood disorders treatment strategies (Lee et al., 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
